molecular formula C20H23N5O B14239913 [2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde CAS No. 331268-08-7

[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde

Cat. No.: B14239913
CAS No.: 331268-08-7
M. Wt: 349.4 g/mol
InChI Key: MGCODZDEMZDFCM-UHFFFAOYSA-N
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Description

[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde is a complex organic compound that features a unique structure combining pyrrolidine, pyrimidine, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction produces an alcohol. Substitution reactions can introduce various functional groups onto the pyrrolidine and indole rings .

Scientific Research Applications

[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields of research and industry .

Properties

CAS No.

331268-08-7

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)acetaldehyde

InChI

InChI=1S/C20H23N5O/c26-14-13-25-16-8-2-1-7-15(16)17-18(23-9-3-4-10-23)21-20(22-19(17)25)24-11-5-6-12-24/h1-2,7-8,14H,3-6,9-13H2

InChI Key

MGCODZDEMZDFCM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC=O)N5CCCC5

Origin of Product

United States

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